molecular formula C8H11N3O4S B154541 Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) CAS No. 1879-26-1

Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI)

Cat. No. B154541
CAS RN: 1879-26-1
M. Wt: 245.26 g/mol
InChI Key: VCGUPTZENRKNQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI), also known as MCHA, is a chemical compound that has been studied extensively in the field of medicinal chemistry. It is a hydrazide derivative of benzenesulfonic acid and is used in the synthesis of various drugs. MCHA has been found to have several biological activities, including anti-inflammatory, anticancer, and antiviral properties.

Mechanism Of Action

The mechanism of action of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) is not fully understood, but it is believed to be related to its ability to inhibit the activity of certain enzymes and proteins involved in cellular processes. Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that cause inflammation. Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) also inhibits the activity of histone deacetylase (HDAC), which is involved in the regulation of gene expression.

Biochemical And Physiological Effects

Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the production of reactive oxygen species (ROS) that can cause cellular damage. Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has also been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) in lab experiments include its low toxicity, high solubility in water, and ability to inhibit the activity of specific enzymes and proteins. However, Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has some limitations, including its instability in acidic conditions and its potential to form reactive intermediates that can cause cellular damage.

Future Directions

There are several future directions for research on Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI). One area of interest is the development of new drugs based on the structure of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) that have improved efficacy and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and anti-inflammatory activities of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI). Finally, there is a need for further studies to determine the safety and efficacy of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) in animal models and human clinical trials.

Synthesis Methods

Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) can be synthesized through the reaction of benzenesulfonyl chloride with ethyl carbazate, followed by the reaction of the resulting product with methyl chloroformate. The final product is obtained by the reaction of the intermediate compound with hydrazine hydrate. The synthesis of Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) is a multi-step process that requires careful control of reaction conditions and purification steps to obtain a pure product.

Scientific Research Applications

Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has been extensively studied for its potential use in the development of new drugs. It has been found to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI) has antiviral activity against herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).

properties

CAS RN

1879-26-1

Product Name

Benzenesulfonic acid, 4-((methoxycarbonyl)amino)-, hydrazide (9CI)

Molecular Formula

C8H11N3O4S

Molecular Weight

245.26 g/mol

IUPAC Name

methyl N-[4-(hydrazinesulfonyl)phenyl]carbamate

InChI

InChI=1S/C8H11N3O4S/c1-15-8(12)10-6-2-4-7(5-3-6)16(13,14)11-9/h2-5,11H,9H2,1H3,(H,10,12)

InChI Key

VCGUPTZENRKNQV-UHFFFAOYSA-N

SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN

Origin of Product

United States

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